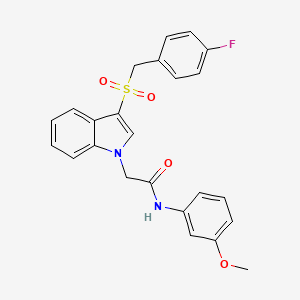

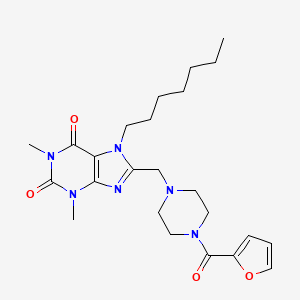

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities, including antitumor properties. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. In the context of antitumor activity, sulfonamides have been evaluated for their ability to inhibit cell cycle progression in cancer cells, with some compounds advancing to clinical trials due to their potent effects .

Synthesis Analysis

While the specific synthesis of 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not detailed in the provided papers, the synthesis of related sulfonamide compounds often involves the formation of a sulfonyl group attached to an aromatic or heteroaromatic moiety. For example, the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides derived from 2-hydroxybenzyl alcohols is a method that could potentially be adapted for the synthesis of complex sulfonamide structures . This method demonstrates the versatility of catalytic systems in constructing polyheteroaromatic compounds, which could be relevant for the synthesis of sulfonamide-based antitumor agents.

Molecular Structure Analysis

The molecular structure of sulfonamide antitumor agents is critical for their biological activity. The presence of a sulfonyl group is essential for the pharmacophore, as it contributes to the compound's ability to interact with cellular targets and disrupt processes such as tubulin polymerization. The specific substituents on the aromatic rings, such as the 4-fluorobenzyl and 3-methoxyphenyl groups, are likely to influence the compound's affinity for its targets and its overall antitumor efficacy .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The sulfonyl group can act as an electrophile, while the amine can serve as a nucleophile. These properties allow for further chemical modifications that can optimize the compound's antitumor activity. For instance, the dual character of certain sulfonamides, as seen in compound 5 from paper , suggests that these molecules can undergo transformations that reveal different pharmacological profiles, which could be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a fluorine atom can increase the compound's metabolic stability, while methoxy groups can affect its solubility and ability to penetrate biological membranes .

科学的研究の応用

Synthesis and Protection in Carbohydrate Chemistry

The compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec), closely related to the queried chemical structure, has been developed for the protection of hydroxyl groups in carbohydrate chemistry. This group offers advantages in synthesis due to its stability under acidic conditions and its cleavage under mild basic conditions, demonstrating its utility in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Antitumor Sulfonamides and Gene Expression

Antitumor sulfonamides, including compounds structurally similar to the one , have been studied for their cell cycle inhibition properties. These compounds have advanced to clinical trials due to their potential in disrupting tubulin polymerization and reducing the S phase fraction in cancer cell lines. Gene expression changes induced by these sulfonamides have provided insights into drug-sensitive cellular pathways, highlighting the importance of structural and gene expression relationship studies in medicinal genomics (Owa et al., 2002).

Effects on Ion Permeability of Human Red Blood Cells

Research on amino-reactive and sulfhydryl agents, including sulfonamide derivatives, has revealed their impact on ion permeability in human red blood cells. Such studies contribute to understanding the role of protein barriers in cell permeability and the potential therapeutic implications of manipulating these processes (Knauf & Rothstein, 1971).

Binding to Tubulin and Antimitotic Properties

Compounds with a sulfonamide group, similar to the queried chemical, have been shown to bind to the colchicine site of tubulin, indicating a reversible manner of interaction. This binding affects tubulin's conformation and suggests potential for antimitotic properties, which could be leveraged in cancer therapy. The thermodynamic analysis of these interactions offers insights into drug design and development (Banerjee et al., 2005).

Proton Exchange Membranes for Fuel Cell Applications

Sulfonated poly(arylene ether sulfone) copolymers, using sulfonated units similar to those in the queried compound, have been developed for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity and low methanol permeability, demonstrating the potential of sulfonamide derivatives in energy-related applications (Kim, Robertson, & Guiver, 2008).

特性

IUPAC Name |

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O4S/c1-31-20-6-4-5-19(13-20)26-24(28)15-27-14-23(21-7-2-3-8-22(21)27)32(29,30)16-17-9-11-18(25)12-10-17/h2-14H,15-16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVNPCFUGGFTHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3013397.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013398.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)

![Ethyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B3013407.png)

![Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B3013408.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)

![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)

![3-(3,4-dimethoxybenzyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3013413.png)